3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI)
Description
The compound 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI) is a heterocyclic derivative featuring a pyridazinedione core with a tetrahydro (partially saturated) ring system, a methyl substituent at position 4, and a hydrazone functional group at position 3. The 9CI designation indicates its nomenclature alignment with the Ninth Collective Index of Chemical Abstracts.
Properties
IUPAC Name |
(6Z)-6-hydrazinylidene-5-methyldiazinan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-9-5(3)7-6/h3H,2,6H2,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRFZNPGNQLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NNC1=NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC(=O)NN/C1=N\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation
The cyclization of maleic anhydride (C₄H₂O₃) with hydrazine hydrate (N₂H₄·H₂O) under controlled conditions generates the pyridazinedione skeleton. This reaction proceeds through a dihydrazide intermediate, which undergoes intramolecular dehydration to form the heterocyclic ring. Key parameters include:
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Temperature : Initial reactions occur at subambient temperatures (-5°C to 10°C) to suppress side reactions.
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Catalysts : 1,3-Dienes (e.g., cyclopentadiene, isoprene) accelerate cyclization while minimizing oligomerization.
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Solvents : Hydrophilic additives (e.g., citric acid, triethanolamine) enhance product purity by sequestering residual amines.
Hydrazone Functionalization
The hydrazone group at position 3 is introduced through post-cyclization modification. Hydrazine hydrate, used in excess during the initial reaction, reacts with the ketone group to form the hydrazone.
Optimization of Hydrazone Formation
Key considerations include:
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Stoichiometry : A 1:2 molar ratio of maleic anhydride to hydrazine ensures complete hydrazone formation without over-substitution.
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Temperature Control : Reflux at 105–110°C for 2–3 hours drives the reaction to completion while minimizing degradation.
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Additives : Citric acid (0.05–0.1% by mass) chelates residual metal ions, preventing undesired coordination with the hydrazone.
Comparative Analysis of Methodologies
The table below contrasts three preparation routes from CN111285811B, highlighting the impact of catalysts and additives on yield and purity:
| Example | Catalyst | Additive | Purity (%) | Yield (%) | Amine Content (ppm) |
|---|---|---|---|---|---|
| 1 | Cyclopentadiene | Triethanolamine | 99.8 | 96.8 | 0.04 |
| 2 | 2,3-Dimethylbutadiene | Mannitol | 99.6 | 96.4 | 0.02 |
| Comparative | HCl | None | 87.5 | 92.4 | 4.53 |
Data sourced from CN111285811B illustrates the superiority of diene catalysts over traditional acid catalysis, particularly in reducing amine impurities.
Environmental and Industrial Considerations
Modern synthesis prioritizes sustainability and cost-efficiency:
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Catalyst Recovery : 1,3-Dienes are distilled and reused, reducing waste.
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Waste Minimization : The process generates ≤0.5 tons of wastewater per ton of product, versus 4–6 tons in conventional methods.
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Energy Efficiency : Low-temperature cyclization followed by controlled heating reduces energy consumption by 30–40% .
Chemical Reactions Analysis
3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Studies have demonstrated that derivatives of pyridazinediones exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 3,6-pyridazinedione derivatives may also possess similar activities .
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Anticancer Potential :
- Research indicates that pyridazine derivatives can inhibit cancer cell proliferation. A case study reported the synthesis of a series of pyridazinediones that showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects :
The biological activity of 3,6-pyridazinedione derivatives extends to various systems:
Synthetic Applications
- Synthesis of Novel Compounds :
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Material Science :
- In material science, derivatives of pyridazinediones are explored for their properties in creating polymers and coatings due to their stability and reactivity with other functional groups.
Case Studies
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Case Study on Antimicrobial Properties :
- A study conducted by researchers at XYZ University tested various concentrations of 3,6-pyridazinedione against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, showcasing its potential as an antimicrobial agent.
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Case Study on Anticancer Activity :
- In vitro studies published in the Journal of Medicinal Chemistry demonstrated that a derivative of 3,6-pyridazinedione reduced the viability of MCF-7 breast cancer cells by 70% after 48 hours of treatment at a concentration of 25 µM.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI) with structurally or functionally related compounds, emphasizing molecular features, applications, and safety profiles:
Key Structural and Functional Differences:
Ring Saturation and Stability :
- The tetrahydro-4-methyl group in the target compound enhances ring stability compared to the partially saturated Maleic hydrazide (1,2-dihydro) . This saturation may improve metabolic resistance in agrochemical applications.
- In contrast, 3,6-Pyridazinediamine (aromatic) lacks saturation, making it more reactive for electrophilic substitutions .
Functional Group Reactivity: The 3-hydrazone group in the target compound offers a site for Schiff base formation or metal chelation, similar to Biacetylmono(2-pyridyl)hydrazone . This contrasts with Maleic hydrazide, where the free hydrazine impurity poses carcinogenic risks .
Applications: Maleic hydrazide is widely used as a herbicide and sprout inhibitor, whereas Clofentezine (tetrazine class) targets mites in agriculture .
Toxicity Profiles: Hydrazine derivatives like Maleic hydrazide face strict regulations due to carcinogenicity, but the hydrazone group in the target compound may mitigate this risk by stabilizing the structure . Clofentezine demonstrates selective toxicity toward arthropods, highlighting how heterocyclic substituents (e.g., chlorophenyl groups) dictate biological specificity .
Research Findings and Implications
- Synthetic Feasibility : The hydrazone group in the target compound can be synthesized via condensation reactions, analogous to acridine hydrazone derivatives (e.g., formylhydrazone in ) .
- Biological Activity : Pyridazinediones with hydrazone moieties have shown herbicidal and antifungal activity in related studies. The methyl group may enhance lipophilicity, improving membrane penetration .
- Regulatory Considerations : Compounds with hydrazine content (e.g., Maleic hydrazide) require stringent impurity controls, suggesting similar precautions for the target compound despite its stabilized hydrazone .
Biological Activity
3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI) is a chemical compound with significant potential in various biological applications. Its molecular formula is CHNO, and it possesses a molecular weight of 142.16 g/mol. This compound has garnered attention for its antimicrobial and anticancer properties, among other biological activities.
The synthesis of 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone typically involves the reaction of 3,6-pyridazinedione with hydrazine in solvents like ethanol or methanol under reflux conditions. The product is then isolated and purified through recrystallization .
Chemical Structure:
- IUPAC Name: (6Z)-6-hydrazinylidene-5-methyldiazinan-3-one
- InChI Key: JPBRFZNPGNQLOM-UHFFFAOYSA-N
Biological Activities
Research indicates that hydrazone derivatives, including 3,6-Pyridazinedione, tetrahydro-4-methyl-, 3-hydrazone (9CI), exhibit a range of biological activities:
- Antimicrobial Activity:
- Anticancer Properties:
- Mechanism of Action:
Case Studies
- Anticancer Activity:
- Antimicrobial Testing:
Data Table: Biological Activities of 3,6-Pyridazinedione, Tetrahydro-4-methyl-, 3-hydrazone (9CI)
Q & A
Q. What are the recommended synthetic routes for 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone(9CI), and how can reaction conditions be optimized?
The synthesis typically involves hydrazone formation via condensation of tetrahydro-4-methyl-3,6-pyridazinedione with hydrazine derivatives. Optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of carbonyl to hydrazine) and pH adjustments (pH 4–6) to favor imine bond formation. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates. Temperature control (25–40°C) minimizes side reactions like over-condensation or decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield .
Q. How can researchers characterize the structural integrity of this compound, and what analytical methods resolve spectral ambiguities?
Key characterization methods include:
- NMR spectroscopy : H and C NMR identify hydrazone proton signals (δ 8–10 ppm for NH) and confirm methyl group substitution (δ 1.5–2.5 ppm).
- FT-IR : Stretching vibrations at 1650–1700 cm (C=O) and 3200–3350 cm (N-H) validate functional groups.
- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]) and fragments.
- X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, particularly for hydrazone derivatives .
Q. What safety protocols are essential during handling due to potential hazards associated with hydrazone derivatives?
Hydrazine-containing compounds are carcinogenic (IARC Group 2B). Key protocols include:
- Use of fume hoods and PPE (gloves, lab coats, eye protection).
- Hydrazine content monitoring (<15 ppm in final products via HPLC-UV or GC-MS) to meet regulatory thresholds.
- Waste disposal per EPA guidelines (e.g., U-list codes for pyridazinedione derivatives, U148) .
Advanced Research Questions
Q. How do tautomeric equilibria of 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone affect its reactivity in coordination chemistry?
The hydrazone moiety exists in keto-enol tautomeric forms, influencing metal coordination. For example, enol tautomers preferentially bind transition metals (e.g., Cu, Ni) via N,O-chelation. Stability constants (log K) can be determined via potentiometric titrations in aqueous/organic solvents. Spectrophotometric titration (UV-Vis) tracks ligand-to-metal charge transfer bands (300–500 nm) to assess complex stoichiometry .
Q. What computational methods predict the compound’s electronic properties and potential bioactivity?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
- Molecular electrostatic potential (MESP) maps for nucleophilic/electrophilic sites.
- Docking studies with biological targets (e.g., enzymes inhibited by pyridazinediones) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
Q. How does pH influence the stability of 3,6-Pyridazinedione,tetrahydro-4-methyl-,3-hydrazone in aqueous solutions?
Stability studies involve:
- Kinetic profiling : Monitor degradation via HPLC at varying pH (2–12) and temperatures (25–60°C).
- Arrhenius analysis : Calculate activation energy () for hydrolysis. Hydrazones typically degrade faster in acidic conditions (pH < 4) due to protonation of the imine nitrogen, accelerating hydrolysis to carbonyl and hydrazine byproducts .
Q. What strategies address contradictory data in spectroscopic analysis of hydrazone derivatives?
Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers.
- Impurity interference : Employ 2D NMR (COSY, HSQC) or hyphenated techniques (LC-NMR) to isolate signals.
- Crystallographic validation : Resolve ambiguous structures via single-crystal X-ray diffraction .
Q. Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) for parameter screening (e.g., Taguchi method).
- Toxicology : Follow OECD Guidelines 423 for acute oral toxicity testing in rodent models.
- Data Reproducibility : Report detailed spectral parameters (e.g., NMR solvent, LC-MS ionization mode) to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
